molecular formula C8H6ClNO2S B3135730 methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-08-2

methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B3135730
CAS RN: 403860-08-2
M. Wt: 215.66 g/mol
InChI Key: QETCAFYGBABJCO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the CAS Number: 403860-08-2 . It is a powder form substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various reagents has been performed in the presence of sodium hydride . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride .


Molecular Structure Analysis

The molecular weight of this compound is 215.66 . The InChI code is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 .


Chemical Reactions Analysis

In terms of chemical reactions, the carboxy group of similar compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were then acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .


Physical And Chemical Properties Analysis

This compound is a powder form substance . The storage temperature is room temperature .

Scientific Research Applications

Antiviral Activity

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives exhibit antiviral properties. For instance, compound 1 (a thieno[3,2-b]pyrrole-5-carboxamide) inhibits alphaviruses, including chikungunya virus, demonstrating a broad spectrum of antiviral activity . These compounds hold promise for combating viral infections.

Oncology Research

Certain carboxamides derived from this compound, such as compound 2, reversibly inhibit lysine-specific demethylases. These enzymes regulate histone methylation, making them potential candidates for oncology research . Their impact on epigenetic modifications could lead to novel cancer therapies.

Allosteric Inhibition of Hepatitis C Virus

Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase . Understanding their mechanism of action could contribute to antiviral drug development.

Optoelectronics and π-Conjugated Systems

Derivatives of methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate serve as basic scaffolds for constructing π-conjugated fused systems in optoelectronics . Their unique electronic properties make them valuable building blocks for organic semiconductors and light-emitting materials.

Synthesis of Biologically Active Compounds

The synthesis of N-substituted derivatives from methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate provides a versatile platform for creating biologically active molecules . Researchers explore these derivatives for potential drug candidates.

Antitubercular Agents

Functionalized 1,2-diacyl hydrazine derivatives derived from this compound have been tested for antitubercular activity. Compound 7c, in particular, showed moderate antitubercular effects . Further modifications could enhance their efficacy against tuberculosis.

Safety and Hazards

The safety information for this compound includes several hazard statements: H303, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further enlargement and complication of their molecules with the goal of searching for biologically active compounds . For example, some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation; this opens prospects of using them in oncology .

properties

IUPAC Name

methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCAFYGBABJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216492
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

403860-08-2
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403860-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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